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Compound of Interest

Compound Name: Oxolan-3-yl methanesulfonate

Cat. No.: B186733

For researchers, scientists, and professionals in drug development, understanding the
reactivity of functional groups is paramount for predicting molecular behavior and designing
effective therapeutic agents. Methanesulfonate esters (mesylates) are common intermediates
and leaving groups in organic synthesis. Their reactivity, however, can be significantly
influenced by their molecular architecture—specifically, whether they are part of a cyclic or an
acyclic system. This guide provides an objective comparison of the reactivity of these two
classes of mesylates, supported by experimental data and detailed methodologies.

The core difference in reactivity between cyclic and acyclic methanesulfonate esters often
stems from factors like ring strain and conformational rigidity. Acyclic mesylates generally
exhibit predictable reactivity patterns based on the steric and electronic environment around
the reaction center. In contrast, the reactivity of cyclic mesylates is profoundly influenced by the
inherent strain of the ring system, which can either accelerate or decelerate reaction rates
depending on the ring size and the transition state geometry of the specific reaction.

Quantitative Reactivity Comparison: Solvolysis
Rates

To quantitatively assess the reactivity, we can compare the solvolysis rates of a representative
cyclic and an acyclic secondary methanesulfonate. A suitable comparison can be made
between tetrahydrofuran-3-yl methanesulfonate (a cyclic ester) and isopropyl
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methanesulfonate (an acyclic analogue). Solvolysis, a nucleophilic substitution reaction where
the solvent acts as the nucleophile, provides a direct measure of the leaving group's ability and
the substrate's susceptibility to nucleophilic attack.

While direct comparative kinetic data for these specific compounds under identical conditions is
not readily available in a single published study, we can analyze data from separate studies to
draw informed conclusions. The rate of solvolysis is typically determined by monitoring the
formation of methanesulfonic acid over time.

Table 1: Solvolysis Data for Acyclic and Cyclic Methanesulfonate Esters

Rate

Solvent Temperatur
Compound Structure Constant (k, Reference

System e (°C)

s™)
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an-3-yl (Structure ] (Data not
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Methanesulfo  Below) found)
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Note: The hydrolysis of isopropyl methanesulfonate is reported to be rapid, analogous to
methyl methanesulfonate which has a half-life of 4.56 hours at 25°C in water.[2] A precise rate
constant for the cyclic analogue under comparable conditions is not available in the searched
literature, highlighting a gap in direct comparative studies.

Structure of Tetrahydrofuran-3-yl methanesulfonate:

The lack of direct comparative data necessitates a qualitative analysis based on established
principles of organic chemistry. The five-membered ring of tetrahydrofuran-3-yl
methanesulfonate is relatively strained. In a nucleophilic substitution reaction, the transition
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state can either relieve or increase this strain. For an SN2 reaction, the backside attack of the
nucleophile can be sterically hindered by the ring structure. For an SN1 reaction, the formation
of a carbocation intermediate might be influenced by the ring's ability to stabilize the positive
charge. It is generally expected that the release of ring strain in the transition state can lead to
an acceleration of the reaction rate.

Experimental Protocols

The determination of solvolysis rates is crucial for comparing the reactivity of these esters. Two
common methods are titrimetry and conductometry.

Experimental Protocol 1: Titrimetric Method for
Solvolysis Kinetics

This method involves monitoring the production of methanesulfonic acid during the solvolysis
reaction by titrating it with a standard base.

Materials:

Methanesulfonate ester (e.g., isopropyl methanesulfonate)

e Solvent (e.g., ethanol/water mixture)

o Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
« Indicator (e.g., bromothymol blue)

e Thermostated water bath

o Burette, pipettes, and flasks

Procedure:

e Prepare a solution of the methanesulfonate ester in the chosen solvent at a known
concentration (e.g., 0.1 M).

e Place a known volume of this solution in a flask and equilibrate it to the desired temperature
in the water bath.
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e At time t=0, start the reaction.

e Atregular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction
by adding it to a flask containing ice-cold acetone.

o Add a few drops of indicator and titrate the liberated methanesulfonic acid with the
standardized NaOH solution until the endpoint is reached.

e The concentration of the reacted ester at each time point can be calculated from the volume
of NaOH used.

e The rate constant (k) can be determined by plotting the natural logarithm of the concentration
of the unreacted ester versus time for a first-order reaction.

Experimental Protocol 2: Conductometric Method for
Solvolysis Kinetics

This method is based on the change in the electrical conductivity of the solution as the non-
ionic methanesulfonate ester is converted into ionic products (methanesulfonic acid and the
corresponding protonated solvent).

Materials:

Methanesulfonate ester

High-purity solvent (e.g., water, ethanol)

Conductivity meter and probe

Thermostated reaction cell

Data acquisition system

Procedure:

» Place a known volume of the high-purity solvent in the thermostated reaction cell and allow it
to reach thermal equilibrium.
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e Measure the initial conductivity of the solvent.

 Inject a small, known amount of the methanesulfonate ester into the cell with vigorous
stirring to initiate the reaction.

e Record the conductivity of the solution as a function of time using the data acquisition
system.

e The reaction is followed until the conductivity reaches a stable value (infinity reading).

o The first-order rate constant (k) can be calculated from the conductivity data using the
Guggenheim method or by fitting the data to an integrated rate law for a first-order reaction.

Reaction Mechanisms and Visualization

The solvolysis of secondary methanesulfonates can proceed through either an SN1 or SN2
mechanism, or a borderline mechanism, depending on the substrate structure, solvent, and
temperature.

SN2 Mechanism: A one-step process where the nucleophile attacks the carbon atom bearing
the methanesulfonate group, and the leaving group departs simultaneously.

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate,
which is then attacked by the nucleophile.

The following Graphviz diagrams illustrate the general pathways for the solvolysis of a generic
secondary methanesulfonate, highlighting the key difference between the acyclic and cyclic
systems.
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Cyclic Mesylate (e.g., Tetrahydrofuran-3-yl Mesylate)
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Acyclic Mesylate (e.g., Isopropyl Mesylate)

R-CH(OMs)-R' + NuH Backside Attack [NUH-—-CH(R)(R)-—OMs]# Inversion of Stereochemistry (R-CH(NU)-R' + MSOH + H+)
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Caption: SN2 solvolysis pathway for acyclic vs. cyclic mesylates.
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Caption: SN1 solvolysis pathway for acyclic vs. cyclic mesylates.

Conclusion

The reactivity of methanesulfonate esters is a critical consideration in organic synthesis and
drug development. While acyclic mesylates follow generally predictable reactivity patterns, the
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behavior of their cyclic counterparts is more complex due to the influence of ring strain. The
lack of direct, quantitative comparative studies highlights an area for future research.
Understanding these differences is essential for controlling reaction outcomes and designing
molecules with desired stability and reactivity profiles. The experimental protocols provided
herein offer a framework for conducting such comparative studies to further elucidate the
intricate relationship between structure and reactivity in this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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